molecular formula C10H8BFO2 B069614 4-Fluoronaphthalene-1-boronic acid CAS No. 182344-25-8

4-Fluoronaphthalene-1-boronic acid

Cat. No.: B069614
CAS No.: 182344-25-8
M. Wt: 189.98 g/mol
InChI Key: IDCGAEJGZLYEAZ-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-1-boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the first carbon and a fluorine atom is attached to the fourth carbon of the naphthalene ring. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

4-Fluoronaphthalene-1-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing transmetalation . This process involves the transfer of the organoboron group from boron to palladium, forming a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s worth noting that the compound is stable under ambient temperature conditions .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of the compound can be affected by factors such as temperature and the presence of moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoronaphthalene-1-boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-fluoronaphthalene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The mixture is then subjected to hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalene-1-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common bases used include potassium carbonate or sodium hydroxide.

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Suzuki-Miyaura Coupling: The major product is a biaryl compound where the boronic acid group is replaced by an aryl or vinyl group.

    Oxidation and Reduction: These reactions can yield various oxidized or reduced derivatives of the original compound, depending on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoronaphthalene-1-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biological molecules, enabling the study of biological pathways and interactions.

    Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

4-Fluoronaphthalene-1-boronic acid can be compared with other boronic acids such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in organic synthesis.

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCGAEJGZLYEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382206
Record name 4-FLUORONAPHTHALENE-1-BORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-25-8
Record name B-(4-Fluoro-1-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182344-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-FLUORONAPHTHALENE-1-BORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods I

Procedure details

To a 250 mL three-necked round-bottomed flask equipped with septum and N2 (nitrogen) inlet were added 4.62 g (20.53 mmol) 4-bromo-1-fluoronaphthalene and 100 mL dry tetrahydrofuran. The solution was cooled to −70° C., and 15.4 mL (24.64 mmol) of a 1.6 M solution of butyl lithium in hexane was added dropwise over 5 min. The reaction was stirred at −70° C. for 10 min, then 4.2 mL (3.59 g, 24.64 mmol) triethyl borate was added, and the reaction stirred at −70° C. for 20 min and warmed to room temperature. After stirring overnight at room temperature, the reaction was quenched with saturated aqueous ammonium chloride solution, acidified with 1 N hydrochloric acid, and extracted into ethyl acetate (twice). The combined organic layer was washed with brine, dried over sodium sulfate, and evaporated. The residue was triturated with hexane to give an off-white powder, 1.97 g (51%), as a mixture of monoaryl and diaryl boronic acids. 1H-NMR (δ, CDCl3): 7.2-7.4 (m, 1H), 7.5-7.7 (m, 3H), 8.0-8.5 (m, 1H), 8.5 and 9.2 (m, 1H); APCl (−) (%): 189 (parent-1, 60).
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Synthesis routes and methods II

Procedure details

A three-necked 250 mL flask fitted with two dropping funnels, magnetic stirring bar, and low-temperature thermometer was charged with 2-bromo-4fluoronaphthalene (10.9 g, 48.3 mmol) under nitrogen. Dry THF (100 mL) was added, and the solution was cooled to −78° C. To this solution was added n-butyllithium (33.2 mL of a 1.6 M solution, 53.1 mmol) dropwise through the first dropping funnel. The solution was stirred at −78° C. for 2 h whereupon trimethyl borate (6.0 g, 57.9 mmol) dissolved in 10 mL of dry THF was added dropwise through the second dropping funnel. The solution was allowed to warm to room temperature overnight. The reaction was quenched with dilute HCl (20%, 70 mL), and the reaction mixture was concentrated at 30° C. to 50% of its original volume by rotary evaporation and poured into H2O. The resulted biphasic solution was extracted with ethyl acetate (2×100 mL). The organic phases solution were washed twice with H2O and concentrated by rotary evaporation. The crude 4-fluoronaphthalen-1-ylboronic acid product was collected as a white solid powder by filtration and washed with hexane several times to remove impurity. It was dried at 20° C. under vacuum and used without further purification. It gave a white solid product in 78% yield (7.04 g, 37.7 mmol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Fluoronaphthalene-1-boronic acid in the synthesis of 3-fluoroterrylene?

A1: this compound acts as a key reagent in the synthesis of 3-fluoroterrylene. It participates in a palladium-catalyzed cross-coupling reaction with 3-bromoperylene. This reaction forms a carbon-carbon bond, resulting in the intermediate compound, 3-(4-fluoronaphthalen-1-yl)perylene []. This intermediate is then subjected to oxidative cyclodehydrogenation, ultimately yielding 3-fluoroterrylene.

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